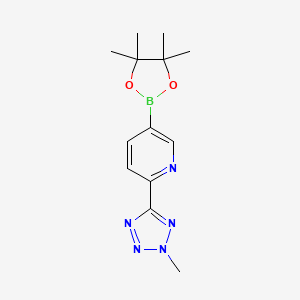
2-(2-methyl-2H-tetrazol-5-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
説明
“2-(2-methyl-2H-tetrazol-5-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound with the molecular formula C13H18BN5O2 . It has a molecular weight of 287.13 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18BN5O2/c1-12(2)13(3,4)21-14(20-12)9-6-7-10(15-8-9)11-16-18-19(5)17-11/h6-8H,1-5H3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C . The predicted boiling point is 450.6±55.0 °C, and the predicted density is 1.24±0.1 g/cm3 . The predicted pKa is 1.13±0.10 .科学的研究の応用
Synthesis and Structural Analysis
- Synthesis Techniques : The title compound, a boric acid ester intermediate with benzene rings, is synthesized through a multi-step substitution reaction. This process involves the use of FTIR, NMR spectroscopy, and mass spectrometry for structure confirmation (Huang et al., 2021).
- Structural Characterization : Detailed structural and conformational analysis is performed using single-crystal X-ray diffraction and density functional theory (DFT), demonstrating the consistency of DFT-optimized molecular structures with the experimentally determined crystal structures (Huang et al., 2021).
Chemical Properties and Reactivity
- Molecular Electrostatic Potential and Orbitals : The molecular electrostatic potential and frontier molecular orbitals of these compounds are investigated using DFT, revealing some of their physicochemical properties (Huang et al., 2021).
- Comparison with Regioisomers : Comparing the structure of this compound with its regioisomer, differences in the orientation of the dioxaborolane ring relative to the pyridine ring, and bond angles in the BO2 group are observed. This comparison aids in understanding the chemical reactivity and stability of the compound (Sopková-de Oliveira Santos et al., 2003).
Applications in Combinatorial Chemistry
- Role in Medicinal Chemistry : The compound is part of a novel class of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands, showcasing diverse redox and emission properties. This variability is a result of the nature of the ancillary tetrazolate ligand, indicating potential applications in organic light-emitting devices and biological labeling (Stagni et al., 2008).
- Building Blocks for New Molecules : The compound serves as a bifunctional building block in combinatorial chemistry, contributing to the development of new molecules with varied properties and applications (Sopková-de Oliveira Santos et al., 2003).
Safety and Hazards
特性
IUPAC Name |
2-(2-methyltetrazol-5-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BN5O2/c1-12(2)13(3,4)21-14(20-12)9-6-7-10(15-8-9)11-16-18-19(5)17-11/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEFRGFXMMXFGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C3=NN(N=N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methyl-2H-tetrazol-5-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



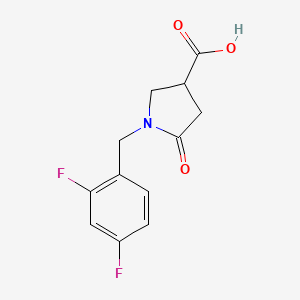
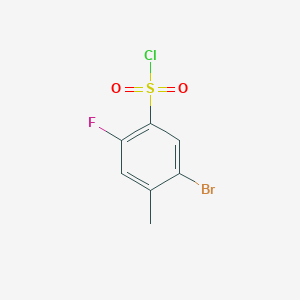
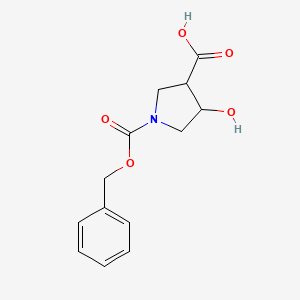
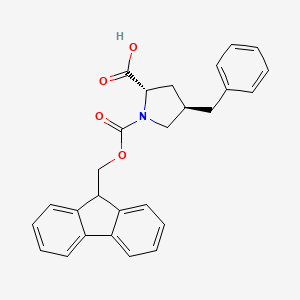
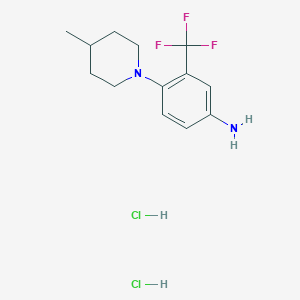
![L-Norvalinamide, N-[(phenylmethoxy)carbonyl]-L-alanyl-](/img/structure/B1390787.png)
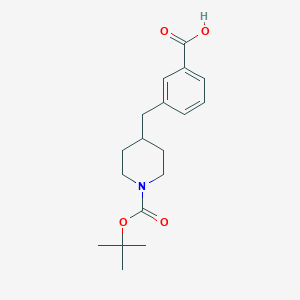
![2,9-Diazaspiro[5.5]undecan-1-one hydrochloride](/img/structure/B1390789.png)
![3-[(2-Bromophenoxy)methyl]piperidine](/img/structure/B1390793.png)
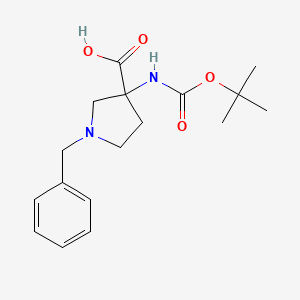
![[4-(3,5-Dimethyl-1h-pyrazol-1-yl)benzyl]-methylamine dihydrochloride](/img/structure/B1390796.png)
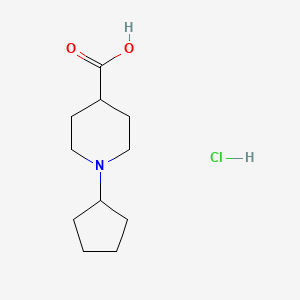
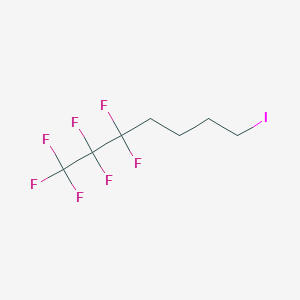
![3-[(3-Methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1390800.png)